N-(1-adamantyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3-(trifluoromethyl)benzamide is a compound that features an adamantyl group and a trifluoromethyl group attached to a benzamide structure. The adamantyl group is a bulky, diamondoid structure that imparts unique steric properties, while the trifluoromethyl group is known for its electron-withdrawing effects. These structural features make this compound an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 1-adamantylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized adamantyl derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted benzamides with various nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
N-(1-adamantyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its bulky adamantyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound towards its targets. The trifluoromethyl group, being electron-withdrawing, can influence the electronic properties of the compound, thereby affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-N-methylbenzamide
- N-(1-adamantyl)acetamide
- N-(1-adamantyl)-1-naphthamide
Uniqueness
N-(1-adamantyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the adamantyl and trifluoromethyl groups. The combination of these groups imparts distinct steric and electronic properties, making it different from other similar compounds. This uniqueness can be leveraged in various applications, particularly where specific steric and electronic interactions are required.
Properties
IUPAC Name |
N-(1-adamantyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)15-3-1-2-14(7-15)16(23)22-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRGRUDSJPPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.